molecular formula C16H13N5O3 B2634275 N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396784-18-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2634275
CAS No.: 1396784-18-1
M. Wt: 323.312
InChI Key: MDOIIXKOENJLAK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzo[d][1,3]dioxole moiety, a p-tolyl group, and a tetrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the p-tolyl group through a Friedel-Crafts alkylation. The tetrazole ring is then formed via a cyclization reaction involving azide and nitrile precursors under acidic or basic conditions. The final step involves the coupling of the tetrazole derivative with the carboxamide group using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow systems for efficient heat and mass transfer, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The tetrazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    N-(benzo[d][1,3]dioxol-5-yl)-2-(m-tolyl)-2H-tetrazole-5-carboxamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the benzo[d][1,3]dioxole moiety and the tetrazole ring also provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-10-2-5-12(6-3-10)21-19-15(18-20-21)16(22)17-11-4-7-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIIXKOENJLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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